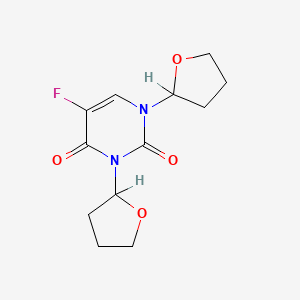












|
REACTION_CXSMILES
|
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.N1[CH:15]=[CH:14][CH:13]=[CH:12]C=1.[O:16]=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[O:30]1[CH:34]=[CH:33][CH2:32][CH2:31]1>CC(C)=O.C(OCC)(=O)C>[O:30]1[CH2:31][CH2:32][CH2:33][CH:34]1[N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[N:4]([CH:12]2[CH2:13][CH2:14][CH2:15][O:16]2)[C:5]1=[O:8].[O:30]1[CH2:34][CH2:33][CH2:32][CH:31]1[N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8]
|


|
Name
|
|
|
Quantity
|
780 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(NC(NC1)=O)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
|
Name
|
|
|
Quantity
|
1.26 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISTILLATION
|
|
Details
|
was distilled off from the reaction mixture under a reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in chloroform
|
|
Type
|
CUSTOM
|
|
Details
|
the insoluble unreacted 5-fluorouracil was separated by a filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by a column chromatography
|
|
Type
|
ADDITION
|
|
Details
|
mixture of benzene
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(CCC1)N1C(=O)N(C(=O)C(=C1)F)C1OCCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 200 mg | |
| YIELD: PERCENTYIELD | 12.3% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(CCC1)N1C(=O)NC(=O)C(=C1)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 757.6 mg | |
| YIELD: PERCENTYIELD | 63% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |